molecular formula C22H25N3OS2 B4628197 3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

Cat. No.: B4628197
M. Wt: 411.6 g/mol
InChI Key: JSOWOBWFBHQHOP-UHFFFAOYSA-N
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Description

3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER is a useful research compound. Its molecular formula is C22H25N3OS2 and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole is 411.14390478 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity Evaluation The synthesis and evaluation of anticancer activity of novel derivatives, including structures similar to the query compound, have been a subject of interest in scientific research. For example, studies have shown that eugenol derivatives, which share some structural similarities with the specified compound, exhibit significant cytotoxicity against breast cancer cells, underscoring their potential as anticancer leads (Alam, 2022). This research highlights the interest in molecules with complex structures, including triazoles, for their potential in treating various cancers.

Angiotensin II Antagonism The exploration of 1,2,4-triazoles in the development of angiotensin II (AII) antagonists represents another significant application. Research dating back to 1993 illustrates the synthesis and evaluation of triazoles as potent AII antagonists, demonstrating their potential in treating hypertension and related cardiovascular conditions (Ashton et al., 1993). This underscores the versatility of triazoles in pharmaceutical development, particularly in cardiovascular therapy.

Molecular Interactions and Structural Analysis Further research into the structural and molecular interactions of triazole derivatives has been conducted. For instance, the synthesis, characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives reveal insights into the nucleophilic/electrophilic nature of these compounds and their potential for various interactions (Ahmed et al., 2020). Such studies are fundamental for understanding the chemical behavior and potential applications of triazole derivatives in material science and pharmaceuticals.

Antimicrobial Activities The antimicrobial properties of 1,2,4-triazole derivatives have also been extensively studied. Novel compounds synthesized from reactions involving triazole show promising antimicrobial activities against a range of microorganisms, indicating their potential use in developing new antibacterial and antifungal agents (Bektaş et al., 2010). This area of research is crucial for addressing the ongoing challenge of antibiotic resistance.

Enzyme Inhibition for Therapeutic Applications Investigations into the enzyme inhibition properties of triazole derivatives for therapeutic applications have uncovered promising results. For example, studies on the synthesis of novel heterocyclic compounds derived from triazoles and their lipase and α-glucosidase inhibition demonstrate potential benefits in treating diseases related to enzyme dysfunction (Bekircan et al., 2015). These findings contribute to the broader search for new treatments for diabetes and obesity.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-4-10-25-21(19-14-27-20-11-15(2)8-9-18(19)20)23-24-22(25)28-13-16-6-5-7-17(12-16)26-3/h4-7,12,14-15H,1,8-11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOWOBWFBHQHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NN=C(N3CC=C)SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
3-({[4-ALLYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)PHENYL METHYL ETHER

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